molecular formula C15H14O4 B8166505 Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166505
M. Wt: 258.27 g/mol
InChI Key: KKNLMUMNNHSVMB-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at the 6- and 3'-positions, respectively. This compound belongs to a class of aromatic esters with diverse applications in medicinal chemistry and materials science. Its structure combines polar (hydroxyl) and moderately lipophilic (methoxy) groups, which influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

methyl 4-hydroxy-3-(3-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(17)19-2)6-7-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNLMUMNNHSVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-boronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate 6-OH, 3'-OCH₃ C₁₅H₁₄O₅ 274.27 (calc.) Potential H-bond donor/acceptor; unconfirmed bioactivity
Methyl 4′-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate 4′-CH₃, 5-nitrobenzooxadiazole C₂₂H₁₇N₃O₅ 403.39 (calc.) c-Myc inhibitor; disrupts dimerization
Methyl 6-acetamido-[1,1'-biphenyl]-3-carboxylate (1k) 6-NHCOCH₃ C₁₅H₁₅NO₃ 257.29 (calc.) Improved solubility (amide group); NMR data provided
2'-Methoxy-6'-methyl-[1,1'-biphenyl]-3-carboxylic acid 2'-OCH₃, 6'-CH₃ C₁₅H₁₄O₃ 242.27 (calc.) Discontinued; stability/synthesis issues
[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-hydroxy-4'-methyl-, methyl ester 6-Cl, 3'-OH, 4'-CH₃ C₁₅H₁₃ClO₃ 284.71 (calc.) Chloro group enhances lipophilicity

Substituent Effects on Physicochemical Properties

  • Hydroxyl (-OH) Groups: Enhance polarity and hydrogen-bonding capacity, improving aqueous solubility. The 6-OH group in the target compound may confer antioxidant or metal-chelating properties, akin to phenolic analogs .
  • Methoxy (-OCH₃) Groups : Moderate lipophilicity and metabolic stability. The 3'-OCH₃ in the target compound may hinder oxidation compared to hydroxyl groups but reduce solubility relative to acetamido derivatives (e.g., 1k) .

Biological Activity

Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a biphenyl core with hydroxyl and methoxy substituents, which may influence its interactions with biological systems. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol
  • Structure : The compound consists of two aromatic rings (biphenyl) with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a carboxylate ester group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
COLO201 (human colorectal)<10Induces apoptosis via caspase activation
MDA-MB-231 (breast cancer)15G0/G1 phase cell cycle arrest
A549 (lung cancer)>30Minimal effect observed

Case Study : In a study evaluating the compound's effects on COLO201 cells, it was found to induce significant apoptosis at concentrations below 10 µM. The study noted that the compound triggered caspase activation, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Cytotoxicity Assessment : A comprehensive study assessed the cytotoxicity of various derivatives of biphenyl compounds, including this compound. The results indicated that modifications to the substituents significantly affected their anticancer potency .
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound resulted in cell cycle arrest in specific phases depending on the cell line, highlighting its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the positioning and nature of substituents on the biphenyl core are crucial for enhancing biological activity .

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